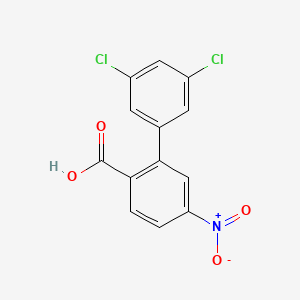
3-(3,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid (also known as 3,5-DCPT-5-TFMBA) is an organic compound used in scientific research for a variety of purposes. It is an aromatic acid with a trifluoromethyl group attached to the benzene ring. This compound is highly lipophilic and has been found to be an effective inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also used as a reagent in the synthesis of other molecules.
Aplicaciones Científicas De Investigación
3,5-DCPT-5-TFMBA has been used in a variety of scientific research applications. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used as a reagent in the synthesis of other molecules. In addition, it has been used in the study of enzyme kinetics and as a substrate for various enzymes.
Mecanismo De Acción
The mechanism of action of 3,5-DCPT-5-TFMBA is not fully understood. However, it is believed to inhibit the activity of COX-2 and 5-LOX by binding to the active site of the enzymes and blocking the catalytic activity. It is also believed to act as an inhibitor of various other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DCPT-5-TFMBA are not fully understood. However, it has been found to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, it has been found to inhibit the activity of various other enzymes, including phospholipase A2 (PLA2) and phosphodiesterase (PDE).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-DCPT-5-TFMBA has several advantages for use in lab experiments. It is highly lipophilic, which makes it easier to dissolve in organic solvents. In addition, it is a relatively stable compound and can be stored for long periods of time. However, it is also relatively expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of 3,5-DCPT-5-TFMBA in scientific research. It could be used to study the effects of enzyme inhibition on various biochemical and physiological pathways. In addition, it could be used to develop new inhibitors of various enzymes, such as COX-2 and 5-LOX. Finally, it could be used to develop new drugs or therapies for the treatment of various diseases.
Métodos De Síntesis
3,5-DCPT-5-TFMBA can be synthesized from 3,5-dichlorophenol (DCP) and trifluoromethylbenzoyl chloride (TFMBA-Cl). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The DCP is dissolved in an organic solvent, such as dichloromethane, and the TFMBA-Cl is added slowly. The reaction is then stirred for several hours. The product is then isolated by filtration and purified by column chromatography.
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-4-8(5-12(16)6-11)7-1-9(13(20)21)3-10(2-7)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBRYGHHPVAPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691297 |
Source


|
| Record name | 3',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261939-93-8 |
Source


|
| Record name | 3',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6407659.png)


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95%](/img/structure/B6407681.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6407687.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6407705.png)
![3-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6407711.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6407717.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6407719.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6407735.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6407749.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6407753.png)